molecular formula C13H18N6O B6959957 N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide

Cat. No.: B6959957
M. Wt: 274.32 g/mol
InChI Key: SYNFIMWXPUEPEU-UHFFFAOYSA-N
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Description

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-9-16-17-13(19(9)11-4-5-11)15-12(20)6-3-10-7-14-18(2)8-10/h7-8,11H,3-6H2,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNFIMWXPUEPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC2)NC(=O)CCC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl and methyl groups: These groups can be introduced through alkylation reactions.

    Formation of the pyrazole ring: This step involves the cyclization of suitable precursors to form the pyrazole ring.

    Coupling of the triazole and pyrazole rings: The final step involves coupling the two rings through a propanamide linker.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction conditions such as reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide can be compared with other similar compounds, such as:

  • N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)butanamide
  • N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)pentanamide

These compounds share similar structural features but differ in the length of the carbon chain linking the triazole and pyrazole rings. The uniqueness of this compound lies in its specific structure, which may confer distinct biological or chemical properties.

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